molecular formula C8H7NO4 B1267310 2-Hydroxy-1-(4-nitrophenyl)ethanone CAS No. 64611-67-2

2-Hydroxy-1-(4-nitrophenyl)ethanone

Cat. No. B1267310
CAS RN: 64611-67-2
M. Wt: 181.15 g/mol
InChI Key: DRGHCHSDUDQWHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-1-(4-nitrophenyl)ethanone and its derivatives often involves reactions that yield significant insights into the compound's chemical behavior and potential applications. For instance, the synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and its derivatives has been explored as potent and long-acting peripheral inhibitors, highlighting the compound's relevance in medicinal chemistry despite the exclusion of drug-related discussions (Learmonth et al., 2002).

Molecular Structure Analysis

Detailed molecular structure analysis of 2-Hydroxy-1-(4-nitrophenyl)ethanone provides insights into its intra- and intermolecular interactions. High-resolution X-ray and neutron diffraction data reveal the charge density and the extent of pi-delocalization throughout the molecule, which are crucial for understanding its chemical reactivity and bonding features (Hibbs et al., 2003).

Chemical Reactions and Properties

The compound's involvement in various chemical reactions, such as its role as a by-product in the Ullman's reaction or its reactivity with hydroxylamine, underscores its versatility and the complex nature of its chemical properties. These reactions not only illustrate the compound's reactivity but also its potential utility in synthesizing complex organic molecules (Manzano et al., 2015).

Physical Properties Analysis

The polymorphism and phase transitions of derivatives of 2-Hydroxy-1-(4-nitrophenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, offer valuable data on the physical properties of these compounds. Studies on these aspects help in understanding the stability, solubility, and crystalline behavior, which are essential for the material's application in various domains (Suarez et al., 2017).

Chemical Properties Analysis

Investigating the chemical properties of 2-Hydroxy-1-(4-nitrophenyl)ethanone reveals its potential for forming hydrogen bonds and participating in electron transfer processes. For example, its crystallographic identification as a by-product highlights the compound's ability to engage in complex chemical interactions, further indicating its utility in synthetic chemistry and materials science (Verónica E. Manzano et al., 2015).

Scientific Research Applications

Charge Density Analysis

2-Hydroxy-1-(4-nitrophenyl)ethanone has been analyzed for its hydrogen bonding motif using high-resolution X-ray and neutron diffraction data. This research reveals intricate details about the intra- and intermolecular bonding features and pi-delocalization throughout the molecule, contributing significantly to our understanding of molecular interactions in such compounds (Hibbs, Overgaard, & Piltz, 2003).

Synthesis and Antibacterial Activity

The compound plays a role in the synthesis of thiosemicarbazones, which are known for their antibacterial properties. These compounds exhibit activity against various bacteria, indicating potential applications in antimicrobial treatments (Parekh & Desai, 2006).

Synthesis of Imidazolidinones and Ketones

The reaction of 2-Hydroxy-1-(4-nitrophenyl)ethanone with other chemicals leads to the formation of imidazolidinones and various ketones. These chemical reactions are pivotal in the synthesis of new compounds, demonstrating the versatility of 2-Hydroxy-1-(4-nitrophenyl)ethanone in chemical synthesis (Shtamburg et al., 2019).

Base-Labile Carboxyl Protecting Group

This compound is significant in the development of new base-labile protecting groups, which are crucial in synthetic organic chemistry. These groups are essential for protecting sensitive molecular sites during chemical reactions (Robles, Pedroso, & Grandas, 1993).

Phase Equilibrium Research

Studies involving 2-Hydroxy-1-(4-nitrophenyl)ethanone contribute to the understanding of solid-liquid phase equilibrium. This research is valuable for industrial processes that require precise control of solid-liquid mixtures (Li et al., 2019).

Schiff Bases and Their Biological Applications

Schiff bases derived from 2-Hydroxy-1-(4-nitrophenyl)ethanone exhibit a range of biological activities. They are used in studies related to antimicrobial properties and molecular interactions, expanding the scope of medicinal chemistry (Raza et al., 2021).

In-vitro Evaluation of Platelet Aggregation Inhibitory Activity

Some derivatives of 2-Hydroxy-1-(4-nitrophenyl)ethanone have been synthesized and evaluated for their potential as inhibitors of platelet aggregation. This highlights its importance in cardiovascular research and potential therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

properties

IUPAC Name

2-hydroxy-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGHCHSDUDQWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312107
Record name 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-nitrophenyl)ethanone

CAS RN

64611-67-2
Record name 64611-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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